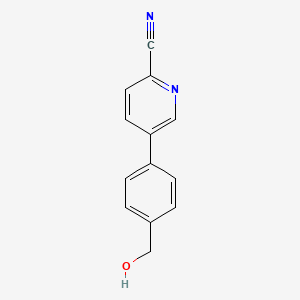

5-(4-(Hydroxymethyl)phenyl)picolinonitrile

CAS No.:

Cat. No.: VC20348368

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N2O |

|---|---|

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 5-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C13H10N2O/c14-7-13-6-5-12(8-15-13)11-3-1-10(9-16)2-4-11/h1-6,8,16H,9H2 |

| Standard InChI Key | UBTSFPGSLFPEFS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CO)C2=CN=C(C=C2)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile, reflects its biphenyl structure: a pyridine core (C₅H₄N) linked to a para-hydroxymethyl-substituted benzene ring. Key structural features include:

-

Nitrile group (-C≡N): Enhances reactivity for nucleophilic additions or reductions.

-

Hydroxymethyl (-CH₂OH): Provides a site for esterification, oxidation, or conjugation .

-

Aromatic systems: Enable π-π stacking interactions relevant to biological target binding .

The canonical SMILES representation (C1=CC(=CC=C1CO)C2=CN=C(C=C2)C#N) and InChIKey (UBTSFPGSLFPEFS-UHFFFAOYSA-N) further specify its connectivity.

| Property | Value | Source |

|---|---|---|

| Boiling point | 546.3±50.0 °C (predicted) | Analog data |

| Density | 1.48±0.1 g/cm³ | Analog data |

| pKa | 14.05±0.10 | Analog data |

The hydroxymethyl group contributes to moderate polarity, suggesting solubility in polar aprotic solvents like DMF or DMSO.

Synthesis and Reaction Pathways

Proposed Synthetic Routes

Although no published protocols explicitly describe the synthesis of 5-(4-(hydroxymethyl)phenyl)picolinonitrile, analogous picolinonitriles are typically prepared via:

-

Suzuki-Miyaura Coupling: Aryl halides (e.g., 4-bromobenzyl alcohol) coupled with pyridine boronic esters .

-

Nucleophilic Aromatic Substitution: Cyanide displacement on activated pyridine derivatives .

-

Multi-Step Functionalization: Sequential protection/deprotection of the hydroxymethyl group to prevent side reactions .

Reference details a related synthesis of 3-hydroxypicolinonitriles using K₂CO₃-mediated N–O bond cleavage, suggesting adaptability for this compound’s preparation .

Challenges in Optimization

Key hurdles include:

-

Steric hindrance: Bulky substituents may reduce coupling efficiency in Suzuki reactions .

-

Nitrile stability: Risk of hydrolysis under acidic/basic conditions without proper protecting groups .

-

Regioselectivity: Ensuring correct positioning of substituents on the pyridine ring.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The nitrile moiety serves as a precursor for:

-

Carboxylic acids: Via hydrolysis for prodrug formulations.

-

Amides: Through reaction with amines to enhance bioavailability .

-

Heterocycles: Cyclization reactions to form imidazoles or triazoles .

Biological Activity of Structural Analogs

Compounds with similar architectures exhibit:

-

Androgen receptor antagonism: Hydantoin derivatives show IC₅₀ values <100 nM in prostate cancer models .

-

Antiproliferative effects: Pyridine-containing analogs inhibit LNCaP cell growth at µM concentrations .

-

Covalent binding: Nitriles form reversible bonds with cysteine residues (e.g., Cys784 in AR), enhancing target engagement .

| Analog Compound | Activity | Source |

|---|---|---|

| 19a (Hydantoin derivative) | AR IC₅₀ = 84 ± 8.6 nM | |

| 7g (Pyridine nitrile) | Antiproliferative EC₅₀ = 10 µM |

Future Research Directions

Synthesis Optimization

-

Flow chemistry: To enhance yield and reduce reaction times .

-

Enantioselective routes: For chiral variants using asymmetric catalysis .

Biological Screening

-

AR binding assays: Molecular docking studies to predict affinity .

-

In vivo pharmacokinetics: Assessing absorption/distribution of derivatives .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume